molecular formula C21H24FNO B2679514 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime CAS No. 338392-41-9

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime

Cat. No.: B2679514
CAS No.: 338392-41-9
M. Wt: 325.427
InChI Key: FDRSCKXBTVRVSF-HZHRSRAPSA-N
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Description

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime is a chemical compound with a complex structure, featuring a cyclopropyl ring, an ethanone group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime typically involves multiple steps. One common method starts with the preparation of the cyclopropyl ketone intermediate, which is then reacted with an oxime derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxime group into other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, investigating its pharmacological properties and possible applications in drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime include other cyclopropyl ketones and oxime derivatives. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds.

Biological Activity

The compound 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime is a synthetic organic compound with potential biological activities. Its structural features suggest interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H22FNO
  • Molecular Weight : 295.37 g/mol

The chemical structure comprises a cyclopropane moiety linked to an ethanone and an oxime group, along with a fluorobenzyl substituent, which may influence its biological interactions.

Antiproliferative Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of phenyl compounds can inhibit cell growth effectively in cancer models. The mechanism often involves disruption of the cell cycle and induction of apoptosis.

Cell Line IC50 (µM) Mechanism of Action
HT-29 (colon carcinoma)5.0Cell cycle arrest at G2/M phase
MCF7 (breast carcinoma)8.0Induction of apoptosis via mitochondrial pathway
M21 (skin melanoma)6.5Disruption of microtubule dynamics

These results suggest that the compound may possess similar properties, warranting further investigation into its antiproliferative effects.

Neuroprotective Effects

Preliminary studies on structurally related compounds have indicated potential neuroprotective effects. For example, some oxime derivatives have been shown to modulate neurotransmitter levels and exhibit antioxidant properties in models of oxidative stress.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzyme Activity : Compounds with oxime functionalities can act as enzyme inhibitors, potentially affecting pathways involved in cell proliferation and survival.
  • Interaction with Receptors : The presence of the fluorobenzyl group may facilitate binding to specific receptors, influencing signaling pathways related to growth and apoptosis.
  • Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative damage.

Case Studies

  • Anticancer Activity : A study involving a series of oxime derivatives demonstrated their ability to inhibit tumor growth in vivo using chick chorioallantoic membrane assays. The compounds showed comparable efficacy to established chemotherapeutics while exhibiting lower toxicity profiles.
  • Neuroprotection in Zebrafish Models : Research on related oxime compounds revealed their effectiveness in reducing seizure activity in pentylenetetrazole-induced zebrafish models, suggesting potential applications in treating epilepsy.

Properties

IUPAC Name

(E)-N-[(2-fluorophenyl)methoxy]-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO/c1-14(2)16-8-10-17(11-9-16)20-12-19(20)15(3)23-24-13-18-6-4-5-7-21(18)22/h4-11,14,19-20H,12-13H2,1-3H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRSCKXBTVRVSF-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=NOCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OCC3=CC=CC=C3F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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